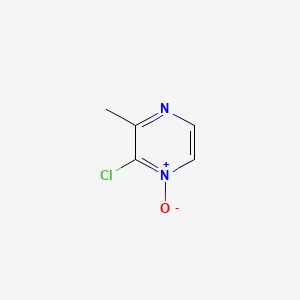
2-chloro-4-sulfobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-sulfobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorine atom and a sulfonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-sulfobenzoic acid typically involves the chlorination of 4-sulphobenzoic acid. One common method includes the selective side chain bromination of 2-chloro-4-sulphotoluene, followed by hydrolysis and oxidation steps. The process involves the use of bromine in chloroform or trichloroethane, with light irradiation to dissociate bromine. The intermediate products are then hydrolyzed at elevated temperatures and oxidized to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-sulfobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or peroxyacids are commonly used.
Coupling: Palladium catalysts and boron reagents are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-chloro-4-sulfobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-sulfobenzoic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with various biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-nitrobenzoic acid
- 4-Chloro-2-sulphobenzoic acid
- 2-Chloro-5-sulphobenzoic acid
Uniqueness
2-chloro-4-sulfobenzoic acid is unique due to the specific positioning of the chlorine and sulfonic acid groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
51084-27-6 |
|---|---|
Fórmula molecular |
C7H5ClO5S |
Peso molecular |
236.63 g/mol |
Nombre IUPAC |
2-chloro-4-sulfobenzoic acid |
InChI |
InChI=1S/C7H5ClO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |
Clave InChI |
ZTRKCBFXSUUQGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)C(=O)O |
Key on ui other cas no. |
51084-27-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene](/img/structure/B1622844.png)







